molecular formula C9H10ClNO B1359112 6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 56346-38-4

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1359112
CAS No.: 56346-38-4
M. Wt: 183.63 g/mol
InChI Key: WLHMXOOGZCCTFM-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • A study by Gao et al. (2015) involved the synthesis of N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine and its characterization, including its crystal structure determined by single-crystal X-ray diffraction (Gao, Qu, Ye, & Fu, 2015).

Hydrolysis Studies

  • Iwanami et al. (1964) synthesized derivatives including 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine and studied their hydrolysis with hydrochloric acid, contributing to understanding their chemical behavior and tautomerism (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Antibacterial Activity

  • Kadian et al. (2012) explored the antibacterial properties of various analogues, including {(6-chloro-3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid}, demonstrating significant activity against multiple bacterial strains (Kadian, Maste, & Bhat, 2012).

Serotonin-3 Receptor Antagonists

  • Research by Kuroita et al. (1996) included the design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, evaluating their potential as serotonin-3 (5-HT3) receptor antagonists (Kuroita, Sakamori, & Kawakita, 1996).

Biological Activity Studies

Photochemical Transformation

  • Marubayashi et al. (1992) discovered a unique photochemical reaction of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate producing β-lactam compounds, contributing to the understanding of photochemistry of this compound (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).

Mechanism of Action

Target of Action

A structurally similar compound, (s)-n-(1-azabicyclo[222]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxaminde, has been shown to have a high affinity for 5-HT3 receptors . The 5-HT3 receptor is a type of serotonin receptor found primarily in the digestive tract and the central nervous system.

Mode of Action

If it acts similarly to the structurally related compound mentioned above, it may function as an antagonist of the 5-ht3 receptors . Antagonists of these receptors are known to inhibit the action of serotonin, a neurotransmitter involved in a variety of functions including mood regulation, gastrointestinal motility, and nausea and vomiting reflexes.

Pharmacokinetics

The compound is soluble in dmso and dmf , which suggests it may have good bioavailability.

Properties

IUPAC Name

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHMXOOGZCCTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615274
Record name 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56346-38-4
Record name 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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